Dicyclohexylphenylphosphine

Catalog No.
S704247
CAS No.
6476-37-5
M.F
C18H27P
M. Wt
274.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylphenylphosphine

CAS Number

6476-37-5

Product Name

Dicyclohexylphenylphosphine

IUPAC Name

dicyclohexyl(phenyl)phosphane

Molecular Formula

C18H27P

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

VPLLTGLLUHLIHA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3

Cy2PhP is a white, crystalline solid synthesized for use as a ligand in various transition metal complexes. Its development arose from the need for bulky and electron-rich phosphine ligands that could stabilize low-oxidation state metal centers [].


Molecular Structure Analysis

The key feature of Cy2PhP's structure is the central phosphorus atom (P) bonded to a phenyl group (C6H5) and two cyclohexyl groups (C6H11). The cyclohexyl groups provide steric bulk, hindering close approach of other molecules to the metal center it coordinates with, while the phenyl group contributes electron density to the metal, influencing its reactivity [].


Chemical Reactions Analysis

Synthesis

Cy2PhP is typically synthesized by the reaction of dicyclohexylphosphine (Cy2PH) with bromobenzene (C6H5Br) in the presence of a strong base like n-butyllithium (n-BuLi) [].

Cy2PH + C6H5Br + n-BuLi -> Cy2PhP + LiBr

Other Relevant Reactions

Cy2PhP's primary function is as a ligand in organometallic complexes. It reacts with various transition metal precursors to form stable complexes with diverse structures and reactivities. The specific reactions depend on the chosen metal precursor and reaction conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: 54-57 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane, benzene, and toluene []
  • Stability: Air and moisture sensitive []

Catalyst Precursor in Homogeneous Catalysis

Cy2PhP finds extensive use as a ligand for transition metals in homogeneous catalysis. Its bulky cyclohexyl groups sterically hinder the metal center, influencing reaction selectivity and activity. This makes Cy2PhP valuable for various catalytic processes, including:

  • Hydrocarbon Hydroformylation: Cy2PhP-based catalysts are effective in the hydroformylation of olefins (alkenes) for producing aldehydes with high regio- and stereo-selectivity ScienceDirect.
  • Hydrogenation Reactions: Cy2PhP ligands can be used in homogeneous hydrogenation reactions, enabling the selective reduction of unsaturated bonds in organic molecules Journal of the American Chemical Society: .
  • Hydrosilylation: Cy2PhP-transition metal complexes are known catalysts for hydrosilylation reactions, where silicon-hydrogen bonds (Si-H) add across double or triple bonds in organic substrates Chemical Reviews.

Ligand for Medicinal Chemistry Applications

Due to its ability to form stable complexes with various metal ions, Cy2PhP is explored as a ligand in medicinal chemistry. By chelating metal ions with potential therapeutic properties, Cy2PhP can influence their solubility, stability, and targeting within the body. Research is ongoing to investigate the potential of Cy2PhP-metal complexes for applications like:

  • Delivery of Anticancer Drugs: Cy2PhP ligands may aid in delivering platinum-based anticancer drugs by improving their targeting and reducing side effects Dalton Transactions.
  • Radiopharmaceutical Development: Cy2PhP can be used to design radiopharmaceuticals by complexing radioisotopes for diagnostic imaging or targeted radionuclide therapy Chemical Communications.

Material Science Research

Cy2PhP plays a role in material science research due to its ability to interact with metal surfaces and influence their properties. It can be used as a ligand for:

  • Catalyst Immobilization: Cy2PhP-metal complexes can be immobilized on solid supports, creating reusable catalysts for various industrial processes Organometallics.
  • Metal Surface Modification: Cy2PhP can self-assemble on metal surfaces, altering their electronic properties and influencing applications like corrosion protection or sensor development Journal of the American Chemical Society.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6476-37-5

Wikipedia

Dicyclohexylphenylphosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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